2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Overview
Description
2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H18N4O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14806121 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on developing new synthetic pathways for pyrazolo[1,5-a]pyrimidine derivatives due to their potential biological activities. For instance, Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, providing valuable insights into the chemical properties and synthetic possibilities of related compounds Hassneen & Abdallah, 2003.
Biological Activities
Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in therapeutic applications. Kaping et al. (2020) synthesized antipyrinyl-pyrazolo[1,5-a]pyrimidines under ultrasound irradiation and evaluated their anti-inflammatory and anti-cancer activities, underscoring the compound's relevance in medicinal chemistry Kaping et al., 2020.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been a subject of interest. Gein et al. (2010) synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides and characterized their antimicrobial activity, offering insights into their potential use as antimicrobial agents Gein et al., 2010.
Radioligand Synthesis for PET Imaging
The potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of PET (Positron Emission Tomography) ligands has been explored. Kumar et al. (2003) developed a selective CRF1 antagonist as a potential PET ligand, highlighting the compound's applicability in neuroimaging and the study of brain disorders Kumar et al., 2003.
Antitumor and Antimicrobial Activities
Research has also focused on the antitumor and antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. Riyadh (2011) synthesized enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities, further emphasizing the compound's importance in developing new therapeutic agents Riyadh, 2011.
Properties
IUPAC Name |
2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-18(21(26)23-17-11-7-4-8-12-17)13-25-20(22-14)19(15(2)24-25)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNXPGAJNXHJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1C(=O)NC3=CC=CC=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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